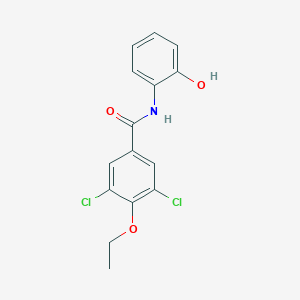

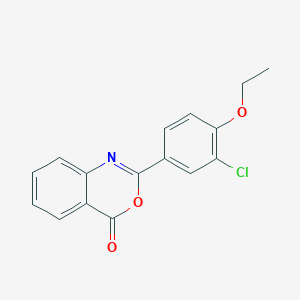

![molecular formula C23H21NO2 B303103 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the benzamide family and is widely used in the pharmaceutical industry due to its unique properties. DMF is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide acts as a potent inhibitor of the PKC family of enzymes. PKCs are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide inhibits the activity of PKC by binding to the catalytic domain of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects:

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the PKC pathway. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB. Additionally, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has been found to modulate the immune system by increasing the levels of regulatory T cells and decreasing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various biological processes. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide is also relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. However, there are some limitations to the use of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide in laboratory experiments. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide is a highly reactive compound and can easily oxidize in the presence of air and moisture. This can lead to the formation of impurities, which can affect the accuracy of experimental results.

Future Directions

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has shown significant potential for therapeutic applications. Future research should focus on identifying the specific cellular pathways and mechanisms that are affected by N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide. This will help to develop more targeted therapies that can be used to treat various diseases. Additionally, further research is needed to determine the optimal dosage and administration route of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide for different therapeutic applications. Finally, the development of more stable analogs of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide may overcome the limitations associated with its use in laboratory experiments.

Synthesis Methods

The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 3-(3,4-dimethylphenyl)aniline in the presence of a base. The reaction yields N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide as a white crystalline solid with a melting point of 202-204°C. The purity of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory properties. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia. It works by inhibiting the PKC pathway, which is involved in the regulation of cell proliferation and survival. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines.

properties

Product Name |

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide |

|---|---|

Molecular Formula |

C23H21NO2 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide |

InChI |

InChI=1S/C23H21NO2/c1-15-6-4-8-20(12-15)23(26)24-21-9-5-7-18(14-21)22(25)19-11-10-16(2)17(3)13-19/h4-14H,1-3H3,(H,24,26) |

InChI Key |

DMISNUYVYMTKPA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

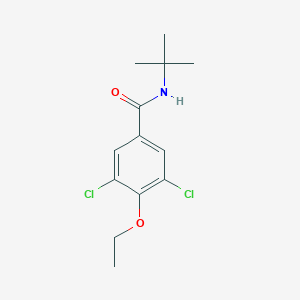

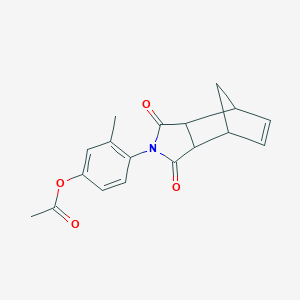

![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)

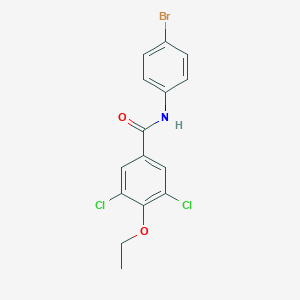

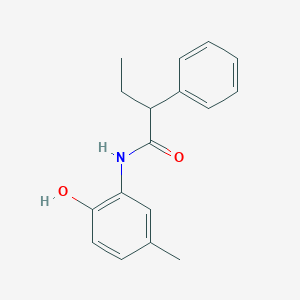

![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)

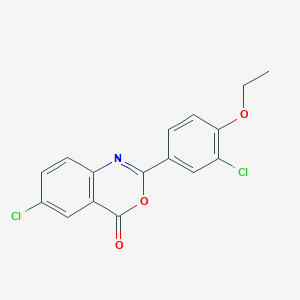

![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)

![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)

![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)